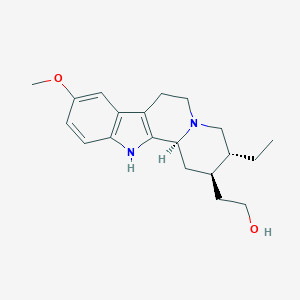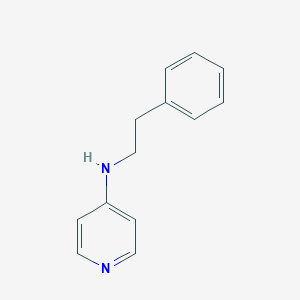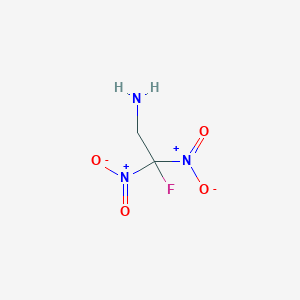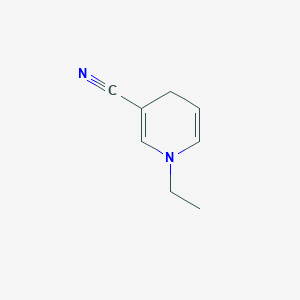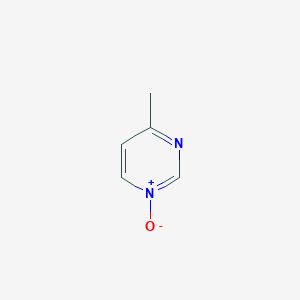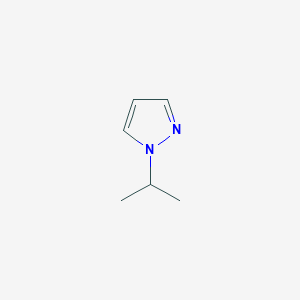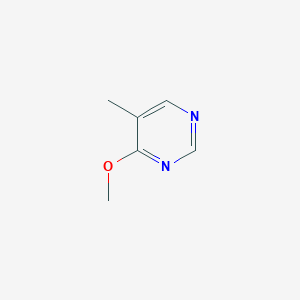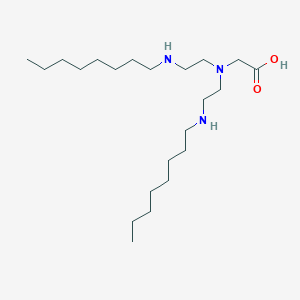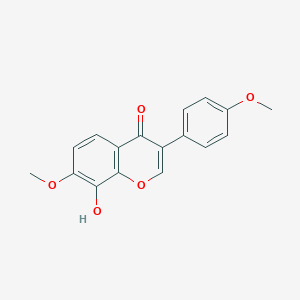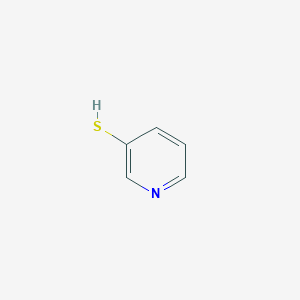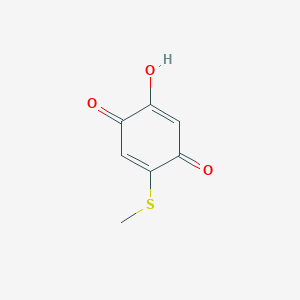
p-Benzoquinone, 2-hydroxy-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone, 2-hydroxy-5-(methylthio)-, also known as 2-hydroxy-5-methylthio-1,4-benzoquinone (HMBQ), is a naturally occurring compound found in various plants and fungi. It has received significant attention due to its potential therapeutic and medicinal properties.
Mécanisme D'action
The mechanism of action of HMBQ is not fully understood. However, studies have suggested that it exerts its therapeutic effects through multiple pathways. HMBQ has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, HMBQ has been reported to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
HMBQ has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. HMBQ has also been reported to modulate the expression of genes involved in glucose metabolism and insulin signaling. Additionally, studies have shown that HMBQ can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
HMBQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, HMBQ has some limitations. It is unstable in aqueous solutions and can undergo auto-oxidation, leading to the formation of reactive oxygen species. Moreover, HMBQ can interact with other compounds and proteins, leading to false-positive or false-negative results.
Orientations Futures
The potential therapeutic properties of HMBQ have generated significant interest in the scientific community. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases. Additionally, studies should investigate the pharmacokinetics and pharmacodynamics of HMBQ to determine its optimal dosage and administration route. Furthermore, research should explore the potential use of HMBQ in combination with other compounds or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, HMBQ is a naturally occurring compound with potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been investigated for its potential use in the treatment of various diseases. While HMBQ has several advantages for lab experiments, it also has some limitations. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases.
Méthodes De Synthèse
HMBQ can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of hydroquinone with methylthiolate in the presence of a base catalyst. The extraction method involves the isolation of HMBQ from natural sources such as the fruiting bodies of mushrooms.
Applications De Recherche Scientifique
HMBQ has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that HMBQ can improve glucose metabolism and protect against oxidative stress-induced damage. Additionally, HMBQ has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
19346-89-5 |
|---|---|
Nom du produit |
p-Benzoquinone, 2-hydroxy-5-(methylthio)- |
Formule moléculaire |
C7H6O3S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
2-hydroxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 |
Clé InChI |
LFVWEXOZCBGIEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC1=O)O |
SMILES canonique |
CSC1=CC(=O)C(=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




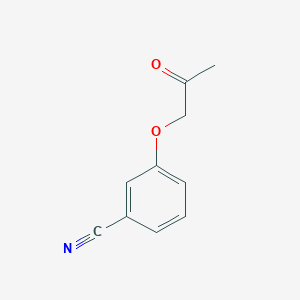
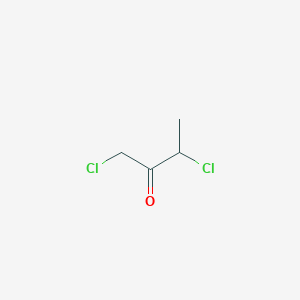
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
